molecular formula C15H21NO5S B5632764 (3R)-1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3,4,4-trimethyl-3-pyrrolidinol

(3R)-1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3,4,4-trimethyl-3-pyrrolidinol

Número de catálogo B5632764
Peso molecular: 327.4 g/mol
Clave InChI: PQWBYCSCFLQPMJ-HNNXBMFYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(3R)-1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3,4,4-trimethyl-3-pyrrolidinol, also known as (R)-PNU-282987, is a selective agonist of α7 nicotinic acetylcholine receptors. These receptors are involved in various physiological processes, including learning and memory, inflammation, and pain perception. The compound has gained significant attention in recent years due to its potential therapeutic effects in various diseases, including Alzheimer's disease, schizophrenia, and depression.

Mecanismo De Acción

(R)-PNU-282987 selectively activates α7 nicotinic acetylcholine receptors, which are widely distributed in the central nervous system and peripheral tissues. Activation of these receptors leads to the release of various neurotransmitters, including acetylcholine, glutamate, and dopamine, which are involved in learning and memory, pain perception, and mood regulation. The compound has been shown to enhance synaptic plasticity and improve cognitive function through the activation of α7 nicotinic acetylcholine receptors (Bitner et al., 2007).
Biochemical and physiological effects:
(R)-PNU-282987 has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter release, the enhancement of synaptic plasticity, and the improvement of cognitive function. The compound has also been demonstrated to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines (Wang et al., 2013).

Ventajas Y Limitaciones Para Experimentos De Laboratorio

(R)-PNU-282987 has several advantages for lab experiments, including its high selectivity for α7 nicotinic acetylcholine receptors, which allows for specific targeting of these receptors. The compound is also relatively stable and has a long half-life, which allows for prolonged exposure to the target receptors. However, (R)-PNU-282987 has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Direcciones Futuras

Several future directions for the research on (R)-PNU-282987 can be identified, including the investigation of its potential therapeutic effects in other diseases, such as Parkinson's disease and multiple sclerosis. The compound could also be further optimized to improve its pharmacokinetic properties, such as solubility and bioavailability. Furthermore, the development of novel α7 nicotinic acetylcholine receptor agonists could lead to the discovery of new therapeutic targets for various diseases.

Métodos De Síntesis

The synthesis of (R)-PNU-282987 involves several steps, including the protection of the hydroxyl group, the formation of the pyrrolidine ring, and the introduction of the benzodioxin moiety. The final product is obtained through the deprotection of the hydroxyl group. The synthesis of (R)-PNU-282987 has been described in detail in several publications, including the original synthesis report by Gopalakrishnan et al. (1995).

Aplicaciones Científicas De Investigación

(R)-PNU-282987 has been extensively used in scientific research to study the role of α7 nicotinic acetylcholine receptors in various diseases. The compound has been shown to improve cognitive function in animal models of Alzheimer's disease (Bitner et al., 2007) and schizophrenia (Buchanan et al., 2013). It has also been demonstrated to have antidepressant-like effects in rodent models (Hajós et al., 2005). Furthermore, (R)-PNU-282987 has been investigated for its potential therapeutic effects in inflammatory diseases, such as sepsis and rheumatoid arthritis (Wang et al., 2013).

Propiedades

IUPAC Name

(3R)-1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3,4,4-trimethylpyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5S/c1-14(2)9-16(10-15(14,3)17)22(18,19)11-4-5-12-13(8-11)21-7-6-20-12/h4-5,8,17H,6-7,9-10H2,1-3H3/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQWBYCSCFLQPMJ-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CC1(C)O)S(=O)(=O)C2=CC3=C(C=C2)OCCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CN(CC1(C)C)S(=O)(=O)C2=CC3=C(C=C2)OCCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R)-1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3,4,4-trimethylpyrrolidin-3-ol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.